molecular formula C15H13NO2 B12858286 N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide

N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B12858286
M. Wt: 239.27 g/mol
InChI Key: ILUSJXSEUSJNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Acetamide (B32628) Architectures in Chemical and Biological Sciences

The biphenyl acetamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. rsc.org The biphenyl moiety, consisting of two connected phenyl rings, provides a semi-rigid backbone that can be precisely decorated with functional groups to optimize interactions with biological targets. This structural unit is a cornerstone in drug discovery, with derivatives patented for a wide range of applications. researchgate.net

The acetamide group (–NHCOCH₃) enhances the drug-like properties of molecules by providing a hydrogen bond donor and acceptor, which can facilitate binding to enzyme active sites or receptors. archivepp.comnih.gov The combination of these two groups has led to the development of compounds with a broad spectrum of therapeutic activities. Research has shown that biphenyl acetamide derivatives possess potent anti-inflammatory, analgesic, antipyretic, and antihypertensive properties. archivepp.comasianpubs.org Furthermore, this scaffold is integral to certain anticancer agents and agrochemical fungicides. asianpubs.org For instance, some N-substituted 4-biphenyl acetamides have been explored for their potential in treating cancer and neurodegenerative disorders like Alzheimer's disease. asianpubs.org The adaptability of the acetamide linkage is also leveraged to create prodrugs of cyclooxygenase-II (COX-II) inhibitors, aiming to improve pharmacokinetic profiles. archivepp.com

Overview of Formyl-Functionalized Biphenyl Compounds in Contemporary Organic and Medicinal Chemistry

Formyl-functionalized biphenyls are highly valued intermediates in modern organic chemistry. The formyl group (–CHO), an aldehyde, is a versatile chemical handle that can participate in a wide array of chemical transformations. This reactivity makes formyl-biphenyls crucial building blocks for constructing more elaborate molecular architectures. researchgate.net

The synthesis of these compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which efficiently forms the carbon-carbon bond between two aryl fragments. rsc.org The formyl group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, providing access to a diverse range of derivatives. smolecule.com

In medicinal chemistry, the formyl group can act as a key pharmacophore capable of forming covalent bonds with nucleophilic residues in proteins and enzymes, potentially leading to targeted inhibition. smolecule.com Beyond pharmaceuticals, formyl-functionalized biphenyls are used in materials science. Their rigid, conjugated structures are desirable for creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.org

Research Context and Scope for N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide Investigations

Specific academic literature focusing exclusively on this compound is limited, which suggests its primary role is not as a final product but as a specialized chemical intermediate. Its structure represents a convergence of the functional motifs discussed previously. The molecule contains the biphenyl acetamide core, implying potential for biological activity, and a strategically placed formyl group, which serves as a reactive site for further synthetic elaboration.

The research context for this compound is therefore centered on its utility as a building block. Investigations involving this compound would likely use it as a precursor in multi-step syntheses. For example, the formyl group is an ideal anchor point for reactions like reductive amination or Wittig reactions to append additional molecular complexity.

A close constitutional isomer, N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide, is noted for its use as a building block in preparing more complex molecules and is being investigated for potential antimicrobial and anticancer properties. smolecule.com By analogy, this compound is a prime candidate for similar applications. The scope of its investigation would involve its incorporation into larger scaffolds designed for evaluation as novel therapeutic agents, particularly in areas where biphenyl structures are known to be effective, such as oncology and inflammatory diseases. researchgate.netsmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-[3-(4-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-4-2-3-14(9-15)13-7-5-12(10-17)6-8-13/h2-10H,1H3,(H,16,18)

InChI Key

ILUSJXSEUSJNTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Formyl 1,1 Biphenyl 3 Yl Acetamide and Analogues

Strategies for Constructing the Biphenyl (B1667301) Core

The biphenyl unit is a fundamental structural motif in a vast array of medicinally active compounds, natural products, and materials. nih.gov Its synthesis is a cornerstone of modern organic chemistry, with numerous methods developed for the formation of the crucial aryl-aryl bond. nih.govrsc.org

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for constructing biaryl systems. libretexts.orgnih.gov First reported in 1981, this palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X). This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)2) transfers its aryl group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). libretexts.org

Reductive Elimination: The two aryl groups on the palladium complex are coupled, yielding the biphenyl product (Ar-Ar') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For the synthesis of the N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide backbone, a typical Suzuki coupling would involve reacting a substituted phenylboronic acid with a substituted aryl halide. For instance, (3-acetamidophenyl)boronic acid could be coupled with 4-bromobenzaldehyde, or alternatively, 3-bromoacetanilide could be coupled with (4-formylphenyl)boronic acid. The choice of reactants depends on the availability of starting materials and the desire to avoid protecting group chemistry. The preparation of aminobiphenyl derivatives via Suzuki coupling of chloroanilines with fluorinated phenylboronic acids has been explored, highlighting the use of less reactive but more economical aryl chlorides. chemrxiv.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
ComponentExampleFunctionReference
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Facilitates the cross-coupling nih.gov
LigandTriphenylphosphine (PPh₃), SPhosStabilizes the catalyst and influences reactivity nih.govnih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation libretexts.orgresearchgate.net
SolventToluene, Dioxane, DMF, WaterSolubilizes reactants and influences reaction rate chemicalbook.com
Organoboron ReagentArylboronic acid, Arylboronic esterProvides one of the aryl rings libretexts.org
OrganohalideAryl bromide, Aryl iodide, Aryl chloride, Aryl triflateProvides the other aryl ring libretexts.org

Other Established Biaryl Coupling Reactions

While the Suzuki-Miyaura reaction is prevalent, several other cross-coupling reactions are well-established for synthesizing biphenyl scaffolds. nih.govmdpi.com The choice of method often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, but the toxicity of organotin reagents is a significant drawback. nih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide, typically catalyzed by nickel or palladium. Organozinc reagents are more reactive than organoborons and organotins, which can be advantageous but also makes them less tolerant of certain functional groups. nih.gov

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed, using a Grignard reagent (organomagnesium) and an organohalide with a nickel or palladium catalyst. The high reactivity of Grignard reagents limits the functional groups that can be present on the coupling partners. nih.govmdpi.com

Ullmann Reaction: A classical method that involves the copper-promoted coupling of two aryl halides. Traditional Ullmann conditions require high temperatures, but modern modifications have been developed that proceed under milder conditions. nih.govmdpi.com

Table 2: Comparison of Major Biaryl Coupling Reactions
ReactionOrganometallic ReagentAdvantagesDisadvantagesReference
Suzuki-MiyauraOrganoboronStable, non-toxic reagents; mild conditionsBase-sensitive functional groups may be problematic nih.govlibretexts.org
StilleOrganotinHigh functional group tolerance; neutral conditionsToxicity and difficulty in removing tin byproducts nih.gov
NegishiOrganozincHigh reactivityMoisture and air sensitive; lower functional group tolerance nih.gov
KumadaOrganomagnesium (Grignard)High reactivity; inexpensive reagentsVery low functional group tolerance; sensitive to protic groups nih.gov
UllmannNone (Aryl Halide Dimerization)Avoids organometallic reagentsTraditionally harsh conditions; limited scope nih.gov

Introduction of the Formyl Moiety

The formyl group (—CHO) is a versatile functional group that can serve as a synthetic handle for further molecular elaboration through oxidation, reduction, or various condensation reactions. wikipedia.org Its introduction onto the biphenyl scaffold is a critical step in the synthesis of the target compound.

Selective Formylation Reactions on Biphenyl Scaffolds

Directly introducing a formyl group onto a pre-formed biphenyl ring system requires regioselective control. Several classic and modern formylation methods can be employed.

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For a biphenyl system, the position of formylation is directed by the electronic properties of existing substituents. In the synthesis of an analogue, N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide, the Vilsmeier-Haack reaction was used to introduce the formyl group onto a 4-acetylbiphenyl (B160227) intermediate.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst system of aluminum chloride and cuprous chloride. wikipedia.org A patent describes the synthesis of 4-formyl biphenyl from biphenyl using this catalytic system, which avoids the highly toxic hydrofluoric acid-boron trifluoride method. google.com

Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols. It involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. britannica.com While not directly applicable to a simple biphenyl, it is a key strategy if a hydroxybiphenyl is used as an intermediate.

Duff Reaction: This reaction uses hexamethylenetetramine to formylate activated aromatic compounds like phenols.

Formylation with Electron-Rich Olefins: A method for preparing phenolaldehydes involves the reaction of phenols with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene. orgsyn.org This technique offers high selectivity, often avoiding the mixture of ortho and para isomers that can result from other methods. orgsyn.org

Precursor Chemistry for Formyl Group Installation

Common precursor strategies include:

Oxidation of a Methyl Group: A biphenyl scaffold bearing a methyl group at the desired position (e.g., 4'-methyl-[1,1'-biphenyl]-3-amine) can be synthesized. The methyl group can then be oxidized to a formyl group using various reagents, such as chromium trioxide or manganese dioxide. The synthesis of 4,4'-Biphenyldicarboxaldehyde from 4,4'-Dimethylbiphenyl is an example of this approach. chemicalbook.com

Reduction of a Carboxylic Acid or its Derivatives: A biphenylcarboxylic acid or ester can be reduced to the corresponding aldehyde. This requires careful selection of reducing agents to avoid over-reduction to the alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for the reduction of esters to aldehydes.

Hydrolysis of a Dithioacetal: A formyl group can be protected as a dithioacetal, which is stable to many reaction conditions. The dithioacetal can be introduced early in the synthesis and then hydrolyzed back to the aldehyde at a later stage using reagents like mercury(II) chloride or N-chlorosuccinimide.

From an Alcohol: A primary alcohol (hydroxymethyl group) on the biphenyl ring can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. A patent describes the preparation of 4-hydroxymethyl biphenyl, which could serve as such a precursor. google.com

Formation of the Acetamide (B32628) Functionality

The acetamide group (—NHCOCH₃) is typically installed by creating an amide bond between an amino group on the biphenyl scaffold and an acetylating agent. patsnap.com This is generally a high-yielding and straightforward transformation.

The most common method involves the acylation of an aminobiphenyl precursor, such as 3-amino-4'-formyl[1,1'-biphenyl]. This can be achieved using various acetylating agents:

Acetyl Chloride: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), acetyl chloride readily reacts with the amine to form the acetamide. The base is required to neutralize the HCl byproduct.

Acetic Anhydride (B1165640): This is another effective and common acetylating agent. The reaction can be run neat, in a solvent, or under catalytic acid or base conditions. The byproduct is acetic acid, which is less corrosive than HCl. patsnap.com

Glacial Acetic Acid: Direct amidation can sometimes be achieved by heating the amine with glacial acetic acid, though this often requires higher temperatures and longer reaction times to drive off the water formed. orgsyn.org

The synthesis of various N-substituted biphenyl acetamide derivatives has been reported through the condensation of a biphenyl acetyl chloride with different amines or amides. researchgate.netasianpubs.org This highlights the robustness of forming the amide bond as a key synthetic step in this class of compounds.

Acylation Reactions on Aminobiphenyl Precursors

The final step in the synthesis of this compound is typically the N-acylation of its direct precursor, 3-amino-[1,1'-biphenyl]-4'-carbaldehyde. This transformation is a fundamental and widely used reaction in organic synthesis for the formation of amides, which can serve as protecting groups or as integral functional groups within a target molecule. orientjchem.orgiscientific.org

The most common reagents for this acetylation are acetic anhydride or acetyl chloride. orientjchem.orgias.ac.in The reaction involves the nucleophilic attack of the primary aromatic amine onto the electrophilic carbonyl carbon of the acetylating agent. When using acetic anhydride, the reaction produces the desired acetamide and acetic acid as a byproduct. youtube.com The use of acetyl chloride is also highly effective but generates hydrochloric acid, which typically requires a non-nucleophilic base like pyridine or triethylamine to be added to the reaction mixture to neutralize the acid and drive the reaction to completion. iscientific.orgias.ac.in

The choice of solvent and reaction conditions can be optimized to ensure high yields and purity. While traditional methods often employ aprotic solvents, greener and more efficient procedures have been developed. Some methods proceed under solvent-free conditions, reducing environmental impact and simplifying product work-up. orientjchem.org Others have demonstrated successful acetylation in aqueous media, which is remarkable for highly reactive reagents like acetyl chloride that are prone to hydrolysis. ias.ac.in For industrial applications, catalyst-free conditions are highly desirable to avoid contamination of the final product and reduce costs. orientjchem.org

Table 1: Comparison of Acylation Methods for Aromatic Amines

Acylating AgentCatalyst/BaseSolventTypical ConditionsAdvantagesReference
Acetic AnhydrideNone (or mild acid catalyst)Solvent-free or Acetic AcidRoom temp. to moderate heating (e.g., 80°C)High atom economy, no strong acid byproduct. orientjchem.orgiscientific.org
Acetyl ChloridePyridine or TriethylamineDichloromethane (DCM), THF0°C to room temperatureHighly reactive, suitable for less reactive amines. ias.ac.in
Acetyl ChlorideSodium Acetate / TriethylamineAqueous (Brine)Room temperatureUses a cheap reagent in an environmentally benign solvent. ias.ac.in
Acetonitrile (B52724)Alumina (Al₂O₃)Acetonitrile (reagent and solvent)High temp. and pressure (e.g., 200°C, 50 bar) in flowUses a safe, inexpensive acetyl source; suitable for continuous flow. nih.govresearchgate.net

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of a disubstituted biphenyl like this compound presents significant challenges in controlling both regioselectivity and, in the case of certain analogues, stereochemistry.

Stereochemical Considerations: Atropisomerism Stereoisomerism in biphenyls arises from restricted rotation around the single bond connecting the two aryl rings, a phenomenon known as atropisomerism. numberanalytics.com This creates a chiral axis, and if the barrier to rotation is high enough, stable, separable enantiomers (atropisomers) can exist. pharmaguideline.com This restriction is almost exclusively caused by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core, which sterically hinder free rotation. numberanalytics.comslideshare.net

For the specific molecule this compound, the substituents are located at the 3 and 4' positions. As there are no bulky groups in the ortho-positions, rotation around the central C-C bond is not significantly hindered. Therefore, the molecule is achiral and does not exhibit atropisomerism. However, when synthesizing analogues with substituents at one or more ortho-positions, controlling or resolving the resulting atropisomers becomes a critical aspect of the synthetic design. researchgate.net

Regioselectivity: The Suzuki-Miyaura Coupling The primary challenge in synthesizing the target compound is ensuring the correct placement of the functional groups, which is a matter of regioselectivity. The most powerful and versatile method for constructing the biphenyl core with high regiochemical control is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govgre.ac.uk This reaction creates the C-C bond between two aryl rings by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govliv.ac.uk

To synthesize the this compound backbone, two main Suzuki coupling strategies are possible, each precisely defining the final substitution pattern:

Route A: Coupling of a 3-substituted aniline (B41778) derivative (e.g., 3-bromaniline or its protected form) with 4-formylphenylboronic acid.

Route B: Coupling of a 4-substituted benzaldehyde (B42025) derivative (e.g., 4-bromobenzaldehyde) with 3-aminophenylboronic acid (or its nitro/protected precursor).

The choice of coupling partners is dictated by the commercial availability, stability, and reactivity of the starting materials. The regiochemistry is locked in by the positions of the halide and the boronic acid on the respective aromatic rings.

Table 2: Regioselective Synthesis via Suzuki-Miyaura Coupling

Aryl Halide PartnerArylboronic Acid PartnerResulting Biphenyl PrecursorKey Outcome
3-Bromoaniline4-Formylphenylboronic acid3-Amino-[1,1'-biphenyl]-4'-carbaldehydeDirectly forms the required aminobiphenyl core.
1-Bromo-3-nitrobenzene4-Formylphenylboronic acid3-Nitro-[1,1'-biphenyl]-4'-carbaldehydeRequires a subsequent reduction step (NO₂ to NH₂) before acylation.
4-Bromobenzaldehyde3-Nitrophenylboronic acid3-Nitro-[1,1'-biphenyl]-4'-carbaldehydeAlternative pairing; also requires a reduction step.
N-(5-bromophenyl)acetamide4-Formylphenylboronic acidThis compoundThe acetamide group is carried through the coupling, avoiding a final acylation step.

Optimization of Synthetic Routes for Scalability and Efficiency

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous optimization to maximize efficiency, yield, safety, and cost-effectiveness, while minimizing waste. arborpharmchem.comacs.org For a multi-step synthesis of a molecule like this compound, optimization efforts would focus on the key transformations: the Suzuki-Miyaura coupling and the N-acylation.

Optimization of the Suzuki coupling often involves screening a variety of parameters. This includes the choice of palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligands (e.g., XPhos, SPhos), base (e.g., K₂CO₃, K₃PO₄), and solvent system. liv.ac.ukacs.orgrsc.org The goal is to find a combination that provides the highest turnover number and turnover frequency, allowing for lower catalyst loadings, which is crucial for reducing costs and minimizing palladium contamination in the final product. acs.org

For large-scale synthesis, converting traditional batch processes to continuous flow chemistry offers significant advantages. arborpharmchem.combeilstein-journals.org Flow chemistry involves pumping reagents through a heated and pressurized reactor, allowing for superior control over reaction parameters like temperature, pressure, and mixing. youtube.com This enhanced control leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or rapid reactions. acs.orgyoutube.com The N-acetylation step, for example, can be performed in a flow reactor using acetonitrile as both the solvent and a safe acetylating agent at high temperatures and pressures, conditions that are difficult to manage in large batch reactors. nih.govresearchgate.net Similarly, flow systems can be designed for Suzuki couplings, sometimes incorporating packed-bed reactors with immobilized catalysts that can be reused, further enhancing the process's sustainability and efficiency. acs.org

Table 3: Comparison of Lab-Scale vs. Optimized Scalable Synthesis

ParameterTypical Lab-Scale Batch ProcessOptimized Scalable Flow ProcessAdvantage of Optimization
Suzuki Coupling High catalyst loading (1-5 mol%), standard phosphine ligands, overnight reaction.Low catalyst loading (<0.1 mol%), advanced ligands or heterogeneous catalyst, short residence time (minutes). rsc.orgacs.orgReduced cost, higher throughput, easier purification.
Acylation Step Batch reaction with acetic anhydride/base, requires workup to remove byproducts.Continuous flow with acetonitrile over a solid catalyst bed (e.g., Al₂O₃). nih.govresearchgate.netImproved safety, use of cheaper reagents, simplified purification.
Solvent Usage Large volumes of organic solvents for reaction and purification (e.g., chromatography).Reduced solvent volume, potential for solvent recycling, in-line extraction/purification. youtube.comGreener process, lower cost, less waste.
Process Control Manual control of temperature and additions, potential for hotspots in large batches.Automated, precise control of temperature, pressure, and stoichiometry. rsc.orgyoutube.comHigher reproducibility, improved safety, better product quality.
Overall Efficiency Lower Space-Time Yield (STY), multi-day process with offline purification.High STY, potential for a telescoped (multi-step continuous) process. beilstein-journals.orgDramatically increased productivity and efficiency.

Chemical Transformations and Derivatization of N 4 Formyl 1,1 Biphenyl 3 Yl Acetamide

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality is a cornerstone of organic synthesis due to its susceptibility to both oxidation and reduction, as well as its electrophilic carbon atom which is prone to attack by various nucleophiles.

Selective Reduction and Oxidation Reactions

The formyl group of N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide can be selectively transformed into a primary alcohol or a carboxylic acid, providing entry into different classes of compounds.

Selective Reduction: The reduction of the aldehyde to a primary alcohol can be readily achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, effectively reducing aldehydes in the presence of less reactive functional groups like amides. masterorganicchemistry.com The reaction is typically performed in alcoholic solvents such as methanol or ethanol at room temperature. The resulting product is N-(4'-(Hydroxymethyl)[1,1'-biphenyl]-3-yl)acetamide.

Selective Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can accomplish this transformation. libretexts.orgmychemblog.com The reaction is often carried out in an aqueous alkaline or acidic solution. Careful control of reaction conditions is necessary to avoid potential side reactions on the biphenyl (B1667301) system or the acetamide (B32628) group. The product of this reaction is 4'-(3-Acetamidophenyl)biphenyl-4-carboxylic acid.

TransformationReagent(s)ProductTypical Conditions
ReductionSodium borohydride (NaBH₄)N-(4'-(Hydroxymethyl)[1,1'-biphenyl]-3-yl)acetamideMethanol or Ethanol, Room Temperature masterorganicchemistry.comrsc.org
OxidationPotassium permanganate (KMnO₄)4'-(3-Acetamidophenyl)biphenyl-4-carboxylic acidAqueous alkaline or acidic solution, Heat libretexts.orgpressbooks.pub
Table 1: Selective Reduction and Oxidation of the Formyl Group.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base, Hydrazone, Oxime Formation)

The electrophilic carbon of the formyl group readily reacts with nitrogen-based nucleophiles in condensation reactions to form new carbon-nitrogen double bonds (C=N). These reactions are typically reversible and may be catalyzed by acid or base.

Schiff Base Formation: Condensation with primary amines, such as aniline (B41778) or its derivatives, yields imines, commonly known as Schiff bases. This reaction is one of the most important methods for forming C=N bonds. The reaction of this compound with a primary amine is generally catalyzed by a few drops of acid and involves the elimination of a water molecule.

Hydrazone Formation: The reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often highly crystalline solids and have been historically used for the characterization of aldehydes and ketones.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) leads to the formation of oximes. This reaction is pH-dependent and can be carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide. organic-chemistry.orgnih.gov

Reaction TypeNucleophileProduct ClassResulting Derivative of this compound
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)N-(4'-((RN-imino)methyl)[1,1'-biphenyl]-3-yl)acetamide
Hydrazone FormationHydrazine (R-NHNH₂)HydrazoneN-(4'-((R-hydrazono)methyl)[1,1'-biphenyl]-3-yl)acetamide
Oxime FormationHydroxylamine (NH₂OH)OximeN-(4'-((hydroxyimino)methyl)[1,1'-biphenyl]-3-yl)acetamide
Table 2: Condensation Reactions of the Formyl Group.

Synthesis of Heterocyclic Rings via Formyl Functionalization

The formyl group serves as a crucial one-carbon electrophilic building block for the construction of various heterocyclic rings through multicomponent reactions or cyclocondensation strategies.

Quinoline Synthesis (Friedländer Annulation): The Friedländer synthesis allows for the formation of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com While the subject compound itself is not a 2-aminoaryl aldehyde, its derivative, N-(2-amino-5-formylphenyl)acetamide (obtainable through further functionalization), could undergo this reaction. Alternatively, the formyl group of this compound can react with 2-aminobenzyl alcohol derivatives in the presence of a catalyst to yield highly substituted quinolines. nih.govresearchgate.net

Thiophene Synthesis (Gewald Reaction): The Gewald aminothiophene synthesis is a multicomponent reaction that produces a polysubstituted 2-aminothiophene. wikipedia.org The reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com this compound can serve as the aldehyde component in this reaction, leading to the formation of a thiophene ring bearing the N-(biphenyl-3-yl)acetamide moiety.

Pyridine Synthesis (Hantzsch Dihydropyridine Synthesis): The Hantzsch pyridine synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine. Using this compound as the aldehyde component would result in a pyridine ring substituted with the biphenylacetamide group at the 4-position. organic-chemistry.org

Reactions Involving the Acetamide Moiety

The acetamide group (–NHCOCH₃) is generally less reactive than the formyl group. However, it can undergo transformations such as hydrolysis to the parent amine or functionalization at the nitrogen atom.

Hydrolysis and Amidation Reactions

Hydrolysis: The amide bond of the acetamide group can be cleaved under either acidic or basic conditions to yield the corresponding amine, 3-amino-[1,1'-biphenyl]-4'-carbaldehyde.

Acid-Catalyzed Hydrolysis: Heating the amide with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, results in the formation of the ammonium salt of the amine and acetic acid. mdpi.com

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, liberates the free amine and forms a salt of acetic acid (e.g., sodium acetate). mdpi.com

Transamidation: While direct amidation of an existing amide is challenging, transamidation offers a route to exchange the amine portion of the amide. This can be achieved under various catalytic conditions, often requiring activation of the amide bond. For instance, metal-free transamidation of N-activated amides with amines can occur under mild conditions. nsf.govorganic-chemistry.org This would allow for the conversion of the acetamide group into other amide functionalities.

N-Functionalization Strategies

The nitrogen atom of the acetamide group can be functionalized through alkylation or arylation, although these reactions often require specific conditions to overcome the low nucleophilicity of the amide nitrogen.

N-Alkylation: The N-H proton of the acetamide is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form an amide anion. stackexchange.com This nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to yield an N-alkylated, N,N-disubstituted amide. The choice of base and solvent is crucial to favor N-alkylation over potential O-alkylation. researchgate.net

N-Arylation (Ullmann Condensation): The introduction of an aryl group onto the amide nitrogen can be accomplished via a copper-catalyzed Ullmann condensation. wikipedia.org This reaction typically involves coupling the amide with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. mdpi.comresearchgate.net This strategy allows for the synthesis of N-aryl-N-acetyl biphenylamines.

Reaction TypeReagent(s)Product ClassTypical Conditions
Hydrolysis (Acidic)H₃O⁺ (e.g., aq. HCl), HeatAmmonium Salt + Carboxylic AcidReflux in dilute mineral acid mdpi.com
Hydrolysis (Basic)OH⁻ (e.g., aq. NaOH), HeatAmine + Carboxylate SaltReflux in aqueous base mdpi.com
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl AmideAnhydrous polar aprotic solvent (e.g., THF, DMF) stackexchange.comresearchgate.net
N-ArylationAryl Halide (Ar-X), Cu Catalyst, Ligand, BaseN-Aryl AmideHigh temperature in a polar solvent (e.g., DMF) wikipedia.org
Table 3: Reactions of the Acetamide Moiety.

Modifications of the Biphenyl System

The biphenyl framework of this compound serves as a scaffold that can be further modified to synthesize a variety of complex derivatives. The reactivity of the two aromatic rings is influenced by the existing formyl and acetamide functional groups, allowing for selective chemical transformations.

Further Aromatic Functionalization (e.g., Electrophilic Substitution)

The introduction of new functional groups onto the biphenyl system can be achieved through various aromatic functionalization reactions, most notably electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the rings.

The acetamido group (-NHCOCH₃) on the first phenyl ring is an activating, ortho, para-directing group. This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the formyl group (-CHO) on the second phenyl ring is a deactivating, meta-directing group, which withdraws electron density from the ring and directs incoming electrophiles to the meta position.

These opposing effects allow for controlled functionalization. The ring containing the acetamido group is "activated" and will preferentially undergo substitution, while the ring with the formyl group is "deactivated." Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to introduce a variety of substituents, leading to new and diverse molecular architectures.

Table 1: Directing Effects of Functional Groups on Electrophilic Aromatic Substitution.
Functional GroupRing PositionEffect on RingDirecting InfluencePotential Reactions
Acetamido (-NHCOCH₃)C3ActivatingOrtho, ParaNitration, Halogenation, Sulfonation, Friedel-Crafts
Formyl (-CHO)C4'DeactivatingMetaNitration, Sulfonation (under harsh conditions)

Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are instrumental in extending the conjugated π-system of the biphenyl core. thermofisher.com While the synthesis of this compound itself often relies on a palladium-catalyzed Suzuki coupling, the resulting molecule can be a substrate for subsequent coupling reactions after appropriate functionalization (e.g., halogenation, as described in the previous section). smolecule.com

Reactions such as the Suzuki, Stille, Heck, Negishi, and Ullmann couplings can be utilized to append additional aromatic or unsaturated groups to the biphenyl system. thermofisher.com For instance, a halogenated derivative of this compound could be coupled with a variety of organometallic reagents (like boronic acids in Suzuki coupling or organostannanes in Stille coupling) to create terphenyls, quaterphenyls, or other extended aromatic structures. mdpi.comresearchgate.net These extended conjugated systems are of significant interest in materials science for applications in organic electronics.

Table 2: Potential Metal-Catalyzed Coupling Reactions for Extending Conjugation.
Reaction NameCatalyst (Typical)Coupling PartnersPotential Application
Suzuki CouplingPalladiumAryl Halide + Organoboron CompoundFormation of new C-C bonds to other aryl groups. thermofisher.com
Heck ReactionPalladiumAryl Halide + AlkeneAddition of vinyl groups to the aromatic system. thermofisher.com
Negishi CouplingPalladium or NickelAryl Halide + Organozinc CompoundVersatile C-C bond formation. thermofisher.com
Stille CouplingPalladiumAryl Halide + Organostannane CompoundFormation of C-C bonds with various organic groups. thermofisher.com
Ullmann ReactionCopper or NickelAryl Halide + Aryl Halide (homo-coupling)Symmetrical biaryl synthesis. thermofisher.comresearchgate.net

Utilization as a Versatile Synthetic Building Block for Complex Molecules

This compound is a valuable intermediate in organic synthesis due to the presence of two distinct and reactive functional groups: the formyl (aldehyde) and the acetamide. smolecule.com These groups can be selectively transformed, allowing the molecule to serve as a versatile scaffold for the construction of more complex molecular architectures, including pharmaceuticals and other biologically active compounds. smolecule.comasianpubs.org

The formyl group is particularly versatile. It can be:

Oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide. smolecule.com This introduces a new functional handle for further reactions, such as amide bond formation.

Reduced to a primary alcohol (hydroxymethyl group) with reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com This alcohol can then be used in esterifications or etherifications.

Used in condensation reactions to form imines (Schiff bases) by reacting with primary amines. This is a common strategy in the synthesis of heterocyclic compounds and ligands.

A substrate for olefination reactions , such as the Wittig reaction, to form an alkene, thereby extending the carbon chain.

The acetamide group can also be chemically modified. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine (3-amino-4'-formylbiphenyl). This free amine is a key functional group that can undergo a wide range of transformations, including diazotization, acylation, alkylation, and participation in the synthesis of various nitrogen-containing heterocycles.

Table 3: Key Transformations of Functional Groups in this compound.
Functional GroupReaction TypeReagents (Examples)Product Functional Group
Formyl (-CHO)OxidationKMnO₄, CrO₃Carboxylic Acid (-COOH)
ReductionNaBH₄, LiAlH₄Alcohol (-CH₂OH)
IminationR-NH₂Imine (-CH=N-R)
Wittig OlefinationPh₃P=CHRAlkene (-CH=CHR)
Acetamide (-NHCOCH₃)HydrolysisH₃O⁺ or OH⁻Amine (-NH₂)

This dual functionality makes this compound a strategic precursor for creating libraries of complex derivatives for screening in drug discovery and materials science. smolecule.com

Mechanistic Insights into Biological Activity of N 4 Formyl 1,1 Biphenyl 3 Yl Acetamide and Derivatives

In Vitro Evaluation of Biological Activities

The biological profile of N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide can be inferred by examining the activities of its structural analogs. Derivatives of biphenyl (B1667301) acetic acid and acetamide (B32628) have shown promise across several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity against Bacterial and Fungal Strains

Biphenyl and acetamide moieties are present in numerous compounds exhibiting antimicrobial properties. For instance, N-substituted 4-biphenyl acetamide derivatives have been synthesized and evaluated for their antifungal activity against pathogens such as Fujenum udum and Curvalaria lunata, with many of the tested compounds showing activity against these fungal cultures. asianpubs.org Similarly, other acetamide derivatives have demonstrated significant antibacterial and antifungal effects. Studies on 2-hydrazinyl-N, N-diphenylacetamide derivatives revealed that compounds with electron-releasing groups (like methoxy and methyl) tended to show significant antibacterial activity, while those with chloro groups exhibited more potent antifungal activity. nih.gov

The general findings for related acetamide structures are summarized below:

Compound ClassTested StrainsObserved ActivityReference
N-substituted 4-biphenyl acetamidesFujenum udum, Curvalaria lunataActive against tested fungal cultures asianpubs.org
Diphenylacetamide derivativesBacillus pumilis, Bacillus subtilis, Escherichia coli, Rhizopus oryzae, Aspergillus nigerSignificant antimicrobial and antifungal activity observed for specific derivatives nih.gov
Benzimidazole-based acetamidesPseudomonas aeruginosa, Candida krusei, Fusarium solaniPromising antibacterial and potent antifungal activity against specific strains researchgate.net

Anticancer Activity: Cellular Apoptosis Induction and Cell Cycle Modulation

The biphenyl acetamide scaffold is a recurring feature in molecules designed for anticancer applications. Research into related structures indicates that these compounds can inhibit cancer cell proliferation through mechanisms that include the induction of apoptosis (programmed cell death) and interference with the cell cycle.

For example, a study on novel N-phenyl dichloroacetamide derivatives showed they possess potent cytotoxic activities against cancer cell lines, with one lead compound inducing cancer cell apoptosis and demonstrating an IC50 value against the A549 lung cancer cell line as low as 4.76 µM. nih.govresearchgate.net Similarly, 1,3,4-thiadiazole derivatives containing an acetamide linker were found to induce apoptosis by activating caspase enzymes. nih.gov Biphenylamide derivatives have also been developed as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncogenic proteins. These derivatives demonstrated anti-proliferative activity against breast cancer cell lines. nih.gov

Research on other biphenyl derivatives targeting the non-immune pathways of PD-L1 has shown they can induce apoptosis in breast cancer cells by preventing the phosphorylation of the protein kinase Akt. nih.gov

Derivative ClassCancer Cell Line(s)Mechanism of ActionReference
N-phenyl dichloroacetamidesA549 (Lung)Cytotoxic activity, Apoptosis induction nih.govresearchgate.net
2-phenyl-N-(thiadiazol-2-yl)acetamidesMCF7 (Breast), PC3 (Prostate)Apoptosis induction via caspase pathway nih.gov
Biphenylamide derivativesSKBr3, MCF-7 (Breast)Hsp90 C-terminal inhibition, Anti-proliferative activity nih.gov
Biphenyl derivatives targeting PD-L1MDA-MB-231 (Breast)Apoptosis induction via inhibition of AKT phosphorylation nih.gov

Anti-inflammatory Properties and Cytokine Production Modulation

The acetamide functional group is a component of many non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com Derivatives containing this moiety have been investigated for their ability to modulate inflammatory pathways. Studies on 2-(substituted phenoxy) acetamide derivatives revealed significant anti-inflammatory and analgesic activities. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key player in the inflammatory response. archivepp.com

Furthermore, N-(benzene sulfonyl)acetamide derivatives have been designed as multi-target inhibitors, showing potent inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. nih.gov While direct evidence for cytokine modulation by this compound is not available, the established role of related acetamides as COX inhibitors suggests a potential to interfere with the production of prostaglandins, key mediators of inflammation.

Identification and Characterization of Molecular Targets

The specific molecular targets of this compound have not been explicitly identified. However, research on analogous compounds provides strong indications of potential protein interactions.

Enzyme Inhibition Studies (e.g., Protein Kinases, Purine Nucleoside Phosphorylase)

The acetamide scaffold has been incorporated into inhibitors for a wide range of enzymes. For example, N-benzyl substituted acetamide derivatives have been evaluated for their ability to inhibit Src kinase, a protein kinase implicated in cancer progression. chapman.edu Other research has focused on developing acetamide derivatives as inhibitors of butyrylcholinesterase (BChE) for potential use in treating Alzheimer's disease. nih.gov

While direct inhibition of protein kinases or purine nucleoside phosphorylase by this compound has not been reported, the biphenylamide structure has been successfully used to target the C-terminal domain of Hsp90, an ATP-dependent molecular chaperone. nih.gov This demonstrates the suitability of the biphenyl acetamide scaffold for targeting enzyme active sites.

Receptor Binding and Signaling Pathway Investigations (e.g., PD-1/PD-L1)

A significant area of research for biphenyl derivatives is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway. researchgate.netbjut.edu.cn Monoclonal antibodies that block this interaction have revolutionized cancer therapy, and small molecules with a biphenyl core are being pursued as alternatives. researchgate.netnih.gov

These small-molecule inhibitors function by binding to PD-L1 and inducing its dimerization, which blocks its interaction with the PD-1 receptor on T-cells. nih.govnih.gov This action disrupts the "don't kill me" signal that cancer cells use to evade the immune system. nih.gov The core structure of these inhibitors often consists of a biphenyl group, a linker, and a heteroaromatic group. researchgate.net Given that this compound contains the key biphenyl moiety, it represents a structural template that could potentially be adapted to target the PD-L1 protein.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituent Effects on Potency and Selectivity

The electronic and steric properties of substituents on the biphenyl rings are pivotal in modulating the biological activity of this compound derivatives. The formyl (-CHO) group at the 4'-position is a key feature; as an electron-withdrawing group, it can participate in hydrogen bonding or even form covalent bonds with biological targets, potentially enhancing inhibitory activity. smolecule.com The acetamide group at the 3-position provides a crucial interaction point through hydrogen bonding.

Systematic modifications of the biphenyl scaffold have provided insights into the electronic requirements for optimal activity.

Electron-Withdrawing Groups (EWGs): The presence of the formyl group suggests that EWGs can be beneficial for activity. Replacing or adding other EWGs such as nitro (-NO₂) or cyano (-CN) groups could potentially enhance interactions with electron-rich pockets in a target protein, though this may also alter selectivity.

Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (-OCH₃) or methyl (-CH₃) groups can increase the electron density of the aromatic rings. This modification can influence the compound's hydrophobic interactions and binding affinity. semanticscholar.orgnih.gov In studies of related acetamide-sulfonamide scaffolds, the nature of substituents on the biphenyl ring significantly influenced urease inhibition activity. semanticscholar.orgnih.gov

Halogens: Substituents like fluorine (-F) or chlorine (-Cl) can modulate the lipophilicity and metabolic stability of the compound. For instance, in related fluoro-substituted biphenyl acetamide derivatives, these modifications were shown to impact inhibitory activity against enzymes like urease. nih.govmdpi.com

The interplay between these substituent effects is summarized in the following illustrative table, which hypothesizes the impact of various substitutions on biological potency based on general principles observed in similar biphenyl compounds.

Table 1: Hypothetical Impact of Substituents on the Biological Potency of this compound Derivatives

Position of Substitution Substituent Group Electronic Effect Predicted Impact on Potency Rationale
4' (replacing Formyl) -CN (Cyano) Strong EWG Potentially Maintained or Increased Mimics the electron-withdrawing nature of the formyl group, may enhance hydrogen bonding.
4' (replacing Formyl) -COOH (Carboxylic Acid) Strong EWG Potentially Increased Introduces a strong hydrogen bond donor/acceptor and potential for ionic interactions.
2' or 6' -CH₃ (Methyl) EDG / Steric Bulk Potentially Decreased Steric hindrance may disrupt the planar conformation of the biphenyl rings, affecting target binding.
2 or 4 -OCH₃ (Methoxy) Strong EDG Potentially Increased or Decreased Can enhance binding through new interactions but may also alter conformation unfavorably.

Positional Isomerism and Conformation-Activity Relationships

The spatial arrangement of the functional groups on the biphenyl scaffold is critical for biological activity. Positional isomerism—altering the location of the formyl and acetamide groups—can lead to significant changes in potency and selectivity by affecting how the molecule fits into its biological target. solubilityofthings.comnih.gov

For this compound, the meta position of the acetamide group and the para position of the formyl group define a specific three-dimensional shape. Moving the acetamide group to the ortho (2-position) or para (4-position) would drastically alter the molecule's geometry and its interaction profile. For example, placing the acetamide group at the 2-position could lead to steric clashes and intramolecular hydrogen bonding, which would restrict the molecule's conformation. nih.gov

The rotational freedom around the C-C single bond connecting the two phenyl rings is another key conformational factor. Substituents at the ortho positions can hinder this rotation, forcing the rings into a non-planar arrangement. This torsional angle is often a determining factor in the activity of biphenyl-containing compounds, as it dictates the spatial relationship between substituents on the two rings. nih.gov The planarity or non-planarity can either facilitate or prevent the optimal fit within a receptor's binding site.

Table 2: Predicted Effects of Positional Isomerism on the Biological Activity of Formyl-Biphenyl-Acetamide Derivatives

Isomer Name Acetamide Position Formyl Position Predicted Conformation Hypothesized Biological Activity
This compound 3 (meta) 4' (para) Relatively flexible rotation Baseline Activity
N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide 2 (ortho) 4' (para) Restricted rotation, non-planar Likely Reduced
N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide 4 (para) 4' (para) Linear, extended conformation Potentially Different Target Selectivity

In Vivo Studies for Mechanistic Elucidation and Pharmacodynamic Characterization

While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on analogous acetamide and biphenyl derivatives in animal models provides a framework for understanding its potential pharmacodynamic effects and for elucidating its mechanism of action. ijrpc.comfrontiersin.org Animal models are essential for assessing how a compound interacts with complex biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively influence its efficacy. ijrpc.com

For a compound like this compound, in vivo studies would typically begin in rodent models (e.g., mice or rats) to explore its effects on specific biological pathways. semanticscholar.orgnih.gov For example, if in vitro data suggested the compound inhibits a particular enzyme, animal models would be used to confirm this target engagement and to observe the downstream physiological consequences.

Pharmacodynamic studies would involve administering the compound to animals and then measuring relevant biomarkers to characterize the dose-response relationship and the time course of its effects. For instance, if the compound targets a pathway involved in inflammation, researchers might measure levels of specific cytokines or inflammatory markers in blood or tissue samples over time.

A hypothetical study design for elucidating the mechanism of a derivative, Compound X, is outlined below.

Table 3: Illustrative In Vivo Study Design for a Hypothetical Derivative (Compound X)

Study Phase Animal Model Key Objectives Measured Parameters Potential Findings
Phase 1: Target Engagement Transgenic Mice (expressing target protein) - Confirm Compound X binds to its intended target in a living system.- Determine the effective dose range. - Occupancy of the target protein in brain/tissue samples.- Downstream signaling molecule phosphorylation. Confirmation that Compound X crosses biological barriers and engages its target at specific doses.
Phase 2: Pathway Analysis Disease Model Rats (e.g., induced inflammation) - Elucidate the biological pathway modulated by Compound X.- Correlate target engagement with a physiological response. - Levels of pathway-specific biomarkers (e.g., TNF-α, IL-6).- Gene expression analysis of affected tissues. Evidence that Compound X's engagement of its target leads to the modulation of a disease-relevant pathway.

| Phase 3: Pharmacodynamic Characterization | Healthy Beagle Dogs | - Characterize the time-course of the biological effect.- Relate plasma concentration of Compound X to its effect. | - Serial blood sampling for pharmacokinetic analysis.- Time-dependent changes in a key biomarker. | Establishment of a pharmacokinetic/pharmacodynamic (PK/PD) model to predict dosing regimens. |

Such studies are critical for bridging the gap between initial laboratory discoveries and potential therapeutic applications, providing essential information on how the structural features of this compound and its derivatives translate into biological effects within a complex living organism.

Applications in Advanced Materials Science and Supramolecular Chemistry

Utilization as Precursors for Functional Polymer and Oligomer Synthesis

There is currently no specific information available in the reviewed literature regarding the use of N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide as a monomer for the synthesis of functional polymers or oligomers. In principle, the formyl group could be utilized in polymerization reactions, such as polycondensation with suitable co-monomers, to create polymers with tailored properties. The biphenyl (B1667301) unit would contribute to the rigidity and thermal stability of the polymer backbone.

Integration into Porous Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Detailed research on the integration of this compound into porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not apparent in existing scientific literature. The formyl group present in the molecule has the potential to act as a coordinating or reactive site for the construction of these frameworks. For instance, it could be post-synthetically modified within a pre-formed framework or used as a building block in the initial synthesis.

Role in Rational Design of Ligands for Specific Chemical or Biological Recognition

While the structure of this compound contains functionalities that could be relevant for ligand design, no specific studies detailing its application in the rational design of ligands for chemical or biological recognition have been found. The formyl group can form covalent bonds with nucleophilic sites in proteins, and the biphenyl structure can engage in hydrophobic interactions, which are key features in molecular recognition. smolecule.com However, research on related molecules, such as other biphenyl derivatives, has explored their potential as inhibitors for various enzymes. For example, different substituted biphenyl compounds have been investigated as glycine transporter 1 inhibitors and farnesyltransferase inhibitors. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide and its analogs will likely prioritize environmentally benign and efficient methods. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational for constructing the biphenyl (B1667301) framework, future research will aim to enhance their sustainability. smolecule.comgre.ac.uk This includes the adoption of "green" chemistry principles such as the use of microwave heating to accelerate reaction times and reduce energy consumption, as well as employing aqueous solvent systems to minimize the reliance on volatile organic compounds. elsevier.esacs.orgacs.org Further advancements may involve the development of phosphine-free catalyst systems and exploring the potential of biocatalytic oxidative cross-coupling reactions, which could offer highly selective and environmentally friendly alternatives to traditional metal catalysis. chemrxiv.org

Synthetic ApproachKey Features & Future Directions
Green Suzuki-Miyaura Coupling Microwave-assisted synthesis, use of aqueous media, development of phosphine-free catalysts.
Biocatalysis Exploration of enzymatic oxidative cross-coupling for enhanced selectivity and sustainability.
Flow Chemistry Implementation of continuous flow reactors for improved efficiency, safety, and scalability.

Deeper Mechanistic Understanding of Bioactivity and Target Engagement

Preliminary assessments suggest that this compound possesses potential biological activity, an area ripe for in-depth investigation. smolecule.com The biphenyl structure provides a rigid scaffold that can facilitate hydrophobic interactions with biological macromolecules, while the acetamide (B32628) and formyl groups can participate in hydrogen bonding and potentially form covalent bonds with nucleophilic residues in proteins and enzymes. smolecule.com Future research should focus on elucidating the specific molecular targets and mechanisms of action. This will involve a combination of computational modeling to predict binding affinities and experimental approaches such as affinity chromatography and mass spectrometry-based proteomics to identify protein binding partners. A thorough understanding of the structure-activity relationship (SAR) will be crucial for optimizing the compound's biological effects. nih.gov

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

The formyl and acetamide moieties of this compound are key to its chemical versatility. The formyl group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various carbon-carbon bond-forming reactions. smolecule.com The acetamide group can undergo hydrolysis or be involved in substitution reactions. smolecule.com Future research could explore the catalytic potential of this compound, particularly in asymmetric synthesis, where the biphenyl backbone could serve as a chiral scaffold. Moreover, investigating the selective reactivity of the formyl group, potentially through catalytic discrimination, could lead to novel synthetic transformations. nih.govkyoto-u.ac.jp The development of reactions that proceed under mild and selective conditions will be a key focus. kirj.ee

Integration into Advanced Functional Materials and Nanotechnology

Biphenyl derivatives are increasingly utilized in the development of advanced functional materials due to their rigid structure and unique electronic and photophysical properties. researchgate.netajgreenchem.com These compounds have shown promise in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netresearching.cnresearching.cn Future research should explore the incorporation of this compound into polymeric and supramolecular structures. The formyl and acetamide groups provide handles for polymerization and self-assembly processes, potentially leading to the creation of novel materials with tailored optical and electronic properties. rsc.org The aggregation-induced emission (AIE) properties observed in some biphenyl-based molecules could also be a fruitful area of investigation for developing novel light-emitting materials. rsc.org

Potential Application AreaRationale for Future Research
Organic Electronics The rigid biphenyl core can contribute to favorable charge transport properties in OFETs and luminescence in OLEDs.
Polymers and Supramolecular Assemblies The functional groups allow for incorporation into larger, ordered structures with tunable properties.
Nanomaterials Self-assembly of derivatives could lead to the formation of nanofibers and other nanostructures for various applications.

Design of Next-Generation Analogues as Chemical Probes for Biological Systems

The development of small molecule fluorescent probes is essential for visualizing and understanding complex biological processes. rsc.org Biphenyl derivatives have been successfully employed as fluorescent probes for the detection of specific analytes. rsc.org The structural backbone of this compound provides a promising starting point for the design of novel chemical probes. Future research will involve the synthesis of a library of analogues with modified biphenyl substitutions and functional groups to fine-tune their photophysical properties, such as quantum yield and Stokes shift. The formyl group, for instance, could be transformed into other functionalities to act as a recognition motif for specific biological targets. The goal is to develop highly selective and sensitive probes for applications in bioimaging and diagnostics. researchgate.netnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.